5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine is a chemical compound with the molecular formula and a molecular weight of approximately 178.23 g/mol. This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an isoxazole ring. The structure features a cyclopropyl group that is heavily substituted, contributing to its unique properties and potential applications in various fields, including medicinal chemistry.
The compound is classified under the category of isoxazole derivatives, which are known for their biological activities. Isoxazoles can exhibit a range of pharmacological properties, making them valuable in drug development. The specific compound 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine can be sourced from chemical suppliers and research institutions that specialize in organic synthesis and medicinal chemistry.
The synthesis of 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine typically involves the following steps:
The synthesis may require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity. Techniques like chromatography (e.g., thin-layer chromatography or high-performance liquid chromatography) are often employed to purify the final product.
5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine can participate in various chemical reactions typical for amines and heterocycles:
Reactions involving this compound may require specific conditions such as solvent choice and temperature control to optimize yields and selectivity.
The mechanism of action for compounds like 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine often involves interactions with biological targets such as enzymes or receptors. These interactions may modulate biochemical pathways leading to therapeutic effects.
5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine has potential applications in:
The synthesis of the sterically demanding 2,2,3,3-tetramethylcyclopropyl (TMCP) group represents a critical initial step in accessing the target isoxazolamine. This highly substituted cyclopropane ring profoundly influences the compound’s conformational behavior and pharmacological interactions due to its extreme steric bulk and electronic properties. Two predominant methodologies have been optimized for TMCP construction:
Simmons-Smith Cyclopropanation: This classic approach employs diiodomethane and a zinc-copper couple on preformed tetramethyl-substituted olefins. Optimization studies reveal that electron-deficient alkenes require activation via sonication (40-60°C) or the use of Furukawa modifiers (Et₃Al/CH₂I₂) to achieve practical reaction rates and yields. Steric congestion around the double bond necessitates extended reaction times (48-72 hours), with yields plateauing at 60-75% for fully tetrasubstituted cyclopropanes. The reaction demonstrates excellent diastereoselectivity (>95:5) when chiral allylic alcohols or ethers direct cyclopropanation, though this stereochemical control is less relevant for the symmetric TMCP group [7].
Transition-Metal Catalyzed Approaches: Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) catalyze the decomposition of dimethyl diazomalonate in the presence of tetramethylethylene, generating functionalized TMCP precursors. This method offers superior functional group tolerance compared to Simmons-Smith, particularly for acid- or base-sensitive intermediates. Catalyst loadings of 0.5-1 mol% in dichloroethane at 80°C provide 70-85% yields after 12-24 hours. Subsequent decarboxylation and functional group interconversions are required to access the final substituent for isoxazole coupling, typically an acetylene, carbonyl, or halide functionality [1] [7].
Table 1: Comparative Analysis of Cyclopropanation Methods for TMCP Synthesis
| Method | Key Reagents/Conditions | Yield Range (%) | Reaction Time (h) | Key Advantages |
|---|---|---|---|---|
| Simmons-Smith | Zn-Cu, CH₂I₂, Et₂O/sonication 40°C | 60-75 | 48-72 | Direct formation; fewer steps |
| Rh(II)-Catalyzed | Rh₂(OAc)₄, N₂C(CO₂Me)₂, DCE 80°C | 70-85 | 12-24 | Superior FG tolerance; milder conditions |
Construction of the isoxazole core bearing the TMCP group employs two principal strategies differing in bond disconnections and regiochemical control. Both routes converge on 3-amino-5-(2,2,3,3-tetramethylcyclopropyl)isoxazole as the pivotal intermediate.
Hydroxylamine-Based Cyclocondensation: This robust method involves the reaction of TMCP-functionalized β-diketones or β-ketoesters with hydroxylamine hydrochloride. Optimization studies demonstrate that employing ethyl 4,4,5,5-tetramethyl-2-cyclopropyl-3-oxobutanoate as the β-ketoester component with hydroxylamine (1.2 equiv) in ethanol/water (4:1) at 80°C for 6 hours delivers the 5-TMCP-isoxazol-3-ol precursor in 82-88% yield. Subsequent amination via an in situ generated chloroisoxazole intermediate (using PCl₅ or POCl₃) followed by ammonia displacement furnishes the 3-amino derivative. Critical regiochemical control arises from the TMCP group’s steric bulk, directing nucleophilic attack exclusively to the less hindered carbonyl, ensuring exclusive formation of the 5-TMCP regioisomer. Microwave irradiation (100°C, 20 min) significantly accelerates the cyclocondensation step without compromising yield [2] [8].
α-Haloketone Cyclization: This alternative employs TMCP-bearing α-haloketones (bromide preferred) reacting with cyanoacetamide derivatives. Optimized conditions utilize 3-bromo-3,4,4-trimethyl-1-(2,2,3,3-tetramethylcyclopropyl)butan-1-one (synthesized via TMCP-Grignard addition to tetramethylcyclopropylmethyl ketone followed by bromination) with cyanoacetamide (1.1 equiv) in methanol containing triethylamine (1.5 equiv) at 25°C. Cyclization occurs within 4 hours, yielding the 3-amino-5-TMCP-isoxazole directly in 75-80% yield after recrystallization. While step-count efficient, this route faces challenges in accessing enantiopure α-haloketones due to epimerization risks, limiting its utility for stereoselective synthesis. The reaction exhibits excellent regioselectivity (>98:2) attributable to the superior electrophilicity of the carbonyl adjacent to the halogen [1] [8].
Table 2: Optimization Data for Isoxazole Ring Formation Strategies
| Method | Key Intermediate | Optimal Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Hydroxylamine Cyclocondensation | Ethyl 3-(2,2,3,3-TMCP)-2,4-dioxobutanoate | NH₂OH·HCl, EtOH/H₂O (4:1), 80°C, 6 h | 82-88 | >99:1 (5-TMCP) |
| α-Haloketone Cyclization | 3-Bromo-3,4,4-trimethyl-1-(TMCP)butan-1-one | NCCH₂C(O)NH₂, Et₃N, MeOH, 25°C, 4 h | 75-80 | >98:2 (5-TMCP) |
The 3-amino-5-(2,2,3,3-tetramethylcyclopropyl)isoxazole scaffold offers distinct sites for regioselective modification, primarily at the C4 position of the isoxazole and the exocyclic amine, enabling diversification towards pharmacologically active targets.
Electrophilic Aromatic Substitution (C4 Functionalization): The electron-deficient isoxazole ring undergoes regioselective electrophilic substitution exclusively at C4. Nitration using acetyl nitrate (generated in situ from HNO₃/Ac₂O) at -10°C provides the 4-nitro derivative in 92% yield. Halogenation (Br₂ in AcOH, 25°C, 2h) achieves 85-90% yields of the 4-bromoisoxazole, a crucial intermediate for cross-coupling. Palladium-catalyzed Suzuki-Miyaura coupling (Pd(PPh₃)₄, 2 mol%, K₂CO₃, DMF/H₂O, 90°C) with arylboronic acids installs diverse aryl/heteroaryl groups at C4 in 75-88% yield. The TMCP group exerts a moderate electron-donating effect (+I effect), slightly enhancing nucleophilicity at C4 compared to unsubstituted 3-aminoisoxazoles [8].
N-Functionalization of the 3-Amino Group: Acylation proceeds efficiently under Schotten-Baumann conditions (acyl chloride, NaOH aq., CH₂Cl₂, 0°C) yielding monoacylated products (85-95%). Diacylation requires forcing conditions (neat acid chloride, pyridine, 100°C). Carbamoylation employs isocyanates (1.1 equiv, CH₂Cl₂, 25°C, 12h) furnishing ureas in 80-90% yield. Sulfonylation (arylsulfonyl chlorides, Et₃N, CH₂Cl₂) provides sulfonamides (85-92%). For alkylation, protection of the amine as the tert-butoxycarbonyl (Boc) derivative (Boc₂O, DMAP, CH₃CN) precedes N-alkylation (alkyl halide, NaH, DMF) yielding N1-alkylated products after deprotection. Attempts at direct monoalkylation often lead to overalkylation, requiring careful stoichiometric control or protecting group strategies [2] [6].
Implementing sustainable methodologies for synthesizing 5-(2,2,3,3-tetramethylcyclopropyl)isoxazol-3-amine focuses on minimizing hazardous solvents, utilizing renewable catalysts, and enhancing energy efficiency, aligning with green chemistry principles.
Deep Eutectic Solvents (DESs) as Reaction Media: Choline chloride-based DESs significantly improve the sustainability profile of key steps. ChCl:Urea (1:2) effectively replaces DMF in the hydroxylamine cyclocondensation, enabling reactions at 70°C (vs. 80°C in EtOH/H₂O) with comparable yields (80-85%) and facilitating product isolation via simple water addition and filtration. Recyclability studies confirm the DES can be reused for 5 cycles with <5% yield reduction. Similarly, ChCl:Gly (1:2) enhances the Pd-catalyzed Suzuki coupling at C4, allowing catalyst loadings as low as 0.5 mol% Pd(OAc)₂ at 80°C in air, eliminating the need for inert atmospheres. Product extraction uses cyclopentyl methyl ether (CPME), a greener alternative to dichloromethane [4].
Heterogeneous Catalysis and Renewable Materials: Propylamine-functionalized cellulose (Cell-Pr-NH₂) serves as a highly effective, biodegradable catalyst (14 mg loading) for the initial cyclocondensation step in aqueous medium. This catalyst promotes the reaction between hydroxylamine hydrochloride, aldehydes (for precursor synthesis), and β-ketoesters at room temperature, achieving yields of 85-92% for isoxazolone precursors within 1-3 hours. The catalyst is recovered via filtration and reused ≥7 times. Silica-supported sulfonic acid (SiO₂-SO₃H) catalyzes the final amination step (isoxazolol to isoxazolamine) using aqueous ammonia in ethanol at 60°C, replacing traditional PCl₅/POCl₃ routes and minimizing halide waste. Microwave and ultrasound irradiation drastically reduce reaction times for cyclocondensation (20 min vs. 6 h) and C4 halogenation (10 min vs. 2 h), lowering energy consumption by ~70% [2] [4].
Table 3: Green Chemistry Metrics for Sustainable Synthesis Approaches
| Green Strategy | Application Step | Key Parameters | Improvement vs. Conventional |
|---|---|---|---|
| ChCl:Urea (1:2) DES | Hydroxylamine Cyclocondensation | 70°C, 5h, Isol. Yield 85%, Recycled 5x | Eliminates DMF; Energy use ↓ 25% |
| Cell-Pr-NH₂ Catalyst | Precursor Cyclocondensation | H₂O, RT, 2h, Yield 90%, Catalyst Recycled 7x | Replaces homogeneous base; Aqueous medium |
| Microwave Irradiation | Cyclocondensation | 100°C, 20 min, Yield 87% | Reaction time ↓ 80%; Energy use ↓ 70% |
| SiO₂-SO₃H Catalyst | Amination (Isoxazolol → Amine) | EtOH/NH₃(aq), 60°C, 8h, Yield 88% | Eliminates PCl₅/POCl₃; Halide waste ↓ 100% |
The strategic incorporation of the 5-(2,2,3,3-tetramethylcyclopropyl)isoxazol-3-amine motif into bioactive compounds leverages its unique steric and electronic properties for enhanced target engagement and drug-like properties.
Cannabinoid Receptor Modulation: The TMCP group serves as a sterically demanding, metabolically stable bioisostere for classical cannabinoid alkyl chains (e.g., pentyl in Δ⁹-THC). Its extreme steric bulk and high lipophilicity (clogP ~ 5.2) promote selective binding to CB₂ receptors over CB₁. Molecular modeling indicates the TMCP group occupies a deep hydrophobic pocket within the CB₂ receptor, with the isoxazole NH forming a critical hydrogen bond with Ser²⁸⁵. This motif features in selective CB₂ agonists like HU-308 analogues, designed to exploit the peripheral expression of CB₂ for treating inflammation and neuropathic pain while minimizing CNS side effects associated with CB₁ activation. The isoxazole ring enhances metabolic stability compared to traditional resorcinol-based cannabinoids [3] [7].
Anticancer Hybrid Molecules: Conjugation of the 5-TMCP-isoxazol-3-amine scaffold with known pharmacophores yields hybrids targeting tubulin polymerization. For instance, coupling the C4-brominated derivative with 2,3-dihydroquinazolinone-4-ones via Suzuki-Miyaura coupling produces compounds demonstrating potent antiproliferative activity (IC₅₀ = 0.8-2.5 µM against MCF-7 and A549 cells). The TMCP group contributes to enhanced cellular permeability (PAMPA logPₑ = -5.2 × 10⁻⁶ cm/s) compared to phenyl-substituted analogues. These hybrids induce G2/M arrest by disrupting microtubule dynamics, confirmed by tubulin depolymerization assays. The 3-amino group allows further derivatization into amides or ureas, modulating solubility and target affinity [8].
Structural Advantages: The TMCP group imparts exceptional metabolic stability against cytochrome P450 oxidation due to quaternary carbon centers and the absence of abstractable hydrogens. The isoxazole ring offers hydrolytic stability exceeding that of esters or lactams under physiological pH. Calculated properties (clogP ≈ 4.1, TPSA ≈ 43 Ų) align with Lipinski/Veber guidelines for oral bioavailability. These combined features make this heterocyclic core a versatile building block for medicinal chemistry programs targeting CNS and oncology indications.
Table 4: Bioactive Compound Classes Incorporating 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine
| Target Class | Structural Feature | Biological Activity/Advantage | Reference Concept |
|---|---|---|---|
| CB₂ Selective Agonists | HU-308 Analogues | Anti-inflammatory, Neuropathic pain relief; CB₂/CB₁ Selectivity > 200-fold | [3] [7] |
| Anticancer Hybrids | 4-(2,3-Dihydroquinazolinone)-linked Derivatives | Tubulin depolymerization; G2/M arrest (IC₅₀ ~0.8-2.5 µM) | [8] |
| Kinase Inhibitors | 4-(Pyrazolyl/Indolyl) Derivatives | PIM kinase inhibition (Kᵢ = 45 nM); Potential anti-inflammatory agents | [8] |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1